molecular formula C19H13ClF2N2O2 B2407468 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-65-3

1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2407468
CAS RN: 946248-65-3
M. Wt: 374.77
InChI Key: WPYZWYLSYAVEOJ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClF2N2O2 and its molecular weight is 374.77. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation

A study conducted by Fischer, Fleckenstein, and Hönes (1988) explored the conformation, absorption, and fluorescence of dihydronicotinamides, which are structurally related to the compound . The effective conjugation between the dihydropyridine and carboxamide π-system suggests potential applications in spectroscopic analysis and material science, where such properties are crucial for developing novel optical and electronic materials (Fischer, Fleckenstein, & Hönes, 1988).

Antibacterial and Antioxidant Functions

Ghorbani‐Vaghei et al. (2016) synthesized new 1,4-dihydropyridine derivatives, evaluating their antibacterial and antioxidant activities. This research suggests the potential of structurally similar compounds, including the specified carboxamide, for use in developing new antibacterial and antioxidant agents, highlighting the importance of 1,4-dihydropyridine scaffolds in medicinal chemistry (Ghorbani‐Vaghei et al., 2016).

Synthetic Methodologies

Meurer et al. (2005) detailed the synthesis and biological evaluation of a series of pyridines as human CB1 inverse agonists, which includes structural analogs of the specified compound. Such research underscores the significance of these compounds in drug discovery, particularly in targeting cannabinoid receptors for therapeutic purposes (Meurer et al., 2005).

Electronic Properties and Interaction Landscapes

Gallagher et al. (2022) reported on the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides, providing insights into the structural and electronic considerations important for the design of materials with specific optical or electronic properties. This research has implications for the development of new materials in electronics and photonics (Gallagher et al., 2022).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYZWYLSYAVEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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